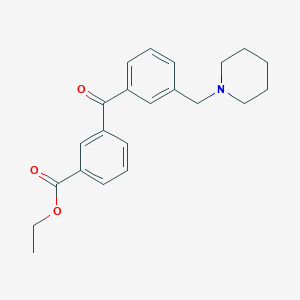

3-Carboethoxy-3'-piperidinomethyl benzophenone

Vue d'ensemble

Description

3-Carboethoxy-3’-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). This compound is known for its psychoactive properties and has been studied for various scientific applications.

Méthodes De Préparation

The synthesis of 3-Carboethoxy-3’-piperidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of benzophenone with piperidine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

3-Carboethoxy-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted benzophenone derivatives

Applications De Recherche Scientifique

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of ADHD and other neurological disorders.

Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing.

Mécanisme D'action

The mechanism of action of 3-Carboethoxy-3’-piperidinomethyl benzophenone involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system.

Comparaison Avec Des Composés Similaires

3-Carboethoxy-3’-piperidinomethyl benzophenone is structurally similar to other phenethylamines, such as:

Methylphenidate: Both compounds inhibit the reuptake of dopamine and norepinephrine, but 3-Carboethoxy-3’-piperidinomethyl benzophenone has a longer duration of action.

Ethylphenidate: This compound is an ethyl ester analog of methylphenidate and shares similar pharmacological properties.

Cocaine: Although structurally different, cocaine also inhibits the reuptake of dopamine and norepinephrine, leading to similar stimulant effects.

Activité Biologique

3-Carboethoxy-3'-piperidinomethyl benzophenone, with the CAS number 898792-78-4, is a synthetic organic compound characterized by its complex structure, which includes a benzophenone core, a piperidinomethyl group, and a carboethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.44 g/mol. Its structural features suggest potential interactions with biological receptors, which could modulate various physiological processes.

Structural Formula

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The piperidinomethyl group may enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 µg/mL |

| Similar Benzophenone Derivatives | Escherichia coli | 15 µg/mL |

The above data suggests that the compound may possess significant antibacterial activity against common pathogens.

Anticancer Activity

The benzophenone moiety is known for its photochemical properties, which can be harnessed in photodynamic therapy (PDT) for cancer treatment. Studies have shown that derivatives of benzophenone can induce apoptosis in cancer cells when activated by light.

Research Findings

A study exploring the anticancer potential of related compounds found that:

- Mechanism of Action : The compound interacts with cellular receptors and induces oxidative stress in cancer cells, leading to cell death.

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells exhibited significant sensitivity to treatment with related benzophenone derivatives.

The biological activity of this compound is primarily attributed to:

- Receptor Interaction : The piperidinomethyl group interacts with neurotransmitter receptors, potentially modulating their activity.

- Photochemical Reactions : The compound's ability to undergo photochemical reactions expands its application in therapies such as PDT.

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS) upon activation, leading to cellular damage in targeted pathogens or cancer cells.

Propriétés

IUPAC Name |

ethyl 3-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)20-11-7-10-19(15-20)21(24)18-9-6-8-17(14-18)16-23-12-4-3-5-13-23/h6-11,14-15H,2-5,12-13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYDELOJMRTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643132 | |

| Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-78-4 | |

| Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.